Ilmetropium

Description

Overview of Cholinergic Systems and Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) in Chemical Research

The cholinergic system is a critical signaling network found throughout the central and peripheral nervous systems. It plays a vital role in a myriad of physiological processes, including cognition, memory, attention, muscle control, and autonomic functions nih.govnih.govresearchgate.net. Central to this system is the neurotransmitter acetylcholine (ACh), which exerts its effects by binding to two major classes of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) researchgate.net.

mAChRs are G protein-coupled receptors (GPCRs) that are widely distributed in both neuronal and non-neuronal tissues sigmaaldrich.com. There are five known subtypes: M1, M2, M3, M4, and M5 sigmaaldrich.commdpi.combegellhouse.com. Each subtype possesses distinct signaling pathways and physiological roles. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase sigmaaldrich.com. The diverse distribution and crucial functions of mAChRs make them significant targets for pharmacological intervention and subjects of intense study in chemical biology research, particularly in the context of neurological disorders, respiratory diseases, and other physiological processes mdpi.compnas.orgnih.gov.

Significance of Muscarinic Receptor Modulators as Chemical Probes

Modulators of muscarinic receptors, including agonists and antagonists, are indispensable tools in chemical biology research. These compounds serve as chemical probes, enabling scientists to investigate the specific roles of different mAChR subtypes, map cholinergic pathways, elucidate signal transduction mechanisms, and understand the pathophysiology of diseases associated with cholinergic dysfunction mesamalaria.orggoogle.comvanderbilt.edu. By selectively binding to and modulating mAChRs, these agents allow researchers to dissect complex biological processes with a high degree of precision. The development of subtype-selective ligands is particularly crucial, as it allows for the targeted investigation of individual receptor functions while minimizing off-target effects, thereby providing clearer insights into receptor pharmacology and physiology pnas.orgnih.gov.

Classification of Anticholinergic Agents and their Role in Receptor Studies

Anticholinergic agents are broadly classified based on their primary targets: antimuscarinic agents, which block mAChRs, and antinicotinic agents, which block nAChRs medlink.comwikipedia.org. The majority of clinically relevant anticholinergic drugs are antimuscarinics medlink.com. Within the antimuscarinic class, agents can be further categorized by their selectivity for specific mAChR subtypes. Non-selective antagonists, such as atropine (B194438), bind to multiple mAChR subtypes, while selective antagonists exhibit a higher affinity for particular subtypes numberanalytics.comdergipark.org.tr.

This classification is fundamental to receptor studies. By employing agents with varying degrees of selectivity, researchers can differentiate the functional roles of M1, M2, M3, M4, and M5 receptors. For example, using a selective M1 antagonist allows for the investigation of M1-mediated signaling without interference from other subtypes, providing crucial data for understanding receptor-specific physiological and pathological contributions pnas.orgnih.govnumberanalytics.com. The development of new anticholinergic agents with improved selectivity profiles continues to be an active area of research, aiming to refine their utility as precise chemical probes numberanalytics.com.

Contextualizing Ilmetropium Iodide within Research on Quaternary Ammonium (B1175870) Muscarinic Antagonists

This compound iodide is a chemical compound recognized for its anticholinergic properties, specifically as a muscarinic receptor antagonist medchemexpress.commedchemexpress.commedchemexpress.cn. It belongs to the class of quaternary ammonium compounds, a structural feature shared by several other muscarinic antagonists that are utilized in research and therapeutics, particularly for respiratory conditions google.comresearchgate.netacs.orgcapes.gov.br. Quaternary ammonium compounds are characterized by a nitrogen atom bonded to four alkyl or aryl groups, resulting in a permanent positive charge. This structural feature often influences their pharmacokinetic properties, such as limited central nervous system penetration google.com.

This compound iodide is noted for its selective blockade of M-cholinergic receptors found in bronchial smooth muscle. This action reduces or prevents bronchoconstrictor responses that are triggered by cholinergic stimulation or other factors that provoke bronchospasm medchemexpress.commedchemexpress.commedchemexpress.cn. Research indicates that the strength and selectivity of this compound iodide's action substantially exceed those of well-established muscarinic antagonists like atropine sulfate (B86663) and ipratropium (B1672105) bromide medchemexpress.commedchemexpress.commedchemexpress.cn. For comparative context, ipratropium bromide exhibits IC50 values of approximately 2.9 nM for M1, 2 nM for M2, and 1.7 nM for M3 receptors, indicating potent antagonism with a slight preference for M3 receptors medchemexpress.commedchemexpress.com. Atropine, conversely, is considered a non-selective muscarinic receptor antagonist dergipark.org.tr. While specific quantitative affinity data for this compound iodide across all five mAChR subtypes (M1-M5) is not extensively detailed in the provided literature snippets, its demonstrated potency and superior selectivity relative to ipratropium bromide position it as a valuable compound for investigating M-cholinergic receptor functions, particularly in the context of airway smooth muscle physiology.

Compound List:

This compound Iodide: A quaternary ammonium muscarinic receptor antagonist.

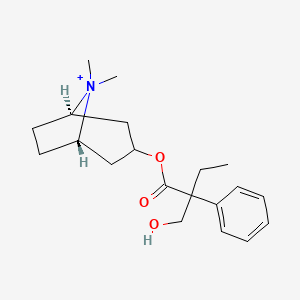

Structure

2D Structure

3D Structure

Properties

CAS No. |

749815-37-0 |

|---|---|

Molecular Formula |

C20H30NO3+ |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate |

InChI |

InChI=1S/C20H30NO3/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3/h5-9,16-18,22H,4,10-14H2,1-3H3/q+1/t16-,17+,18?,20? |

InChI Key |

QFWSRMACUIYPGS-ZVBHREPYSA-N |

Isomeric SMILES |

CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C |

Origin of Product |

United States |

Ilmetropium Iodide: Chemical Identity and Structural Elucidation

Systematic Nomenclature and Chemical Registry

The precise identification of a chemical compound in scientific literature and databases relies on standardized nomenclature and unique registry numbers. Ilmetropium iodide is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Its CAS Registry Number provides a unique identifier for this specific compound.

The systematic IUPAC name for this compound iodide is (1R,3r,5S)-3-((2-(hydroxymethyl)-2-phenylbutanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide. medkoo.comsigmaaldrich.com Another systematic name found in chemical databases is (1R,3R,5S)-3-(((2RS)-2-(HYDROXYMETHYL)- 2-PHENYLBUTANOYL)OXY)-8,8-DIMETHYL- 8-AZABICYCLO(3.2.1)OCTANIUM IODIDE. nih.gov

| Identifier | Value |

| Systematic (IUPAC) Name | (1R,3r,5S)-3-((2-(hydroxymethyl)-2-phenylbutanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide medkoo.comsigmaaldrich.com |

| CAS Registry Number | 129109-88-2 medkoo.comavkworld.com |

| Molecular Formula | C20H30INO3 medkoo.comwikidata.org |

| Molecular Weight | 459.37 g/mol medkoo.com |

Detailed Molecular Structure Analysis

The molecular structure of this compound iodide is characterized by a complex arrangement of a bicyclic core, multiple stereocenters, and various functional groups. A detailed analysis of these components is essential for a complete understanding of the compound.

The foundational framework of this compound iodide is the 8-azabicyclo[3.2.1]octane scaffold. rsc.orgehu.es This bicyclic structure consists of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing two carbon atoms and a nitrogen atom. wikipedia.org This rigid, bridged ring system is the characteristic core of the tropane (B1204802) alkaloids, a large family of naturally occurring and synthetic compounds. wikipedia.orgnih.gov The numbering of the bicyclic system follows established conventions, with the nitrogen atom designated as position 8. wikipedia.org The 8-azabicyclo[3.2.1]octane core provides a three-dimensional framework upon which the various substituent groups of this compound are attached.

This compound iodide is a chiral molecule, possessing multiple stereocenters that give rise to specific stereoisomers. The stereochemical configuration is partially defined in its systematic name as (1R,3r,5S), which denotes the spatial arrangement of substituents at positions 1, 3, and 5 of the azabicyclo[3.2.1]octane core. medkoo.comsigmaaldrich.com The designation "(2RS)" indicates a racemic mixture at the second carbon of the phenylbutanoyl group, meaning both R and S configurations are present at this position. nih.gov This results in this compound iodide being a mixture of diastereomers. The stereochemistry is also described as "EPIMERIC" in some sources, indicating that it is a mixture of compounds that differ in the configuration at one of the stereocenters. nih.govnih.gov

A defining feature of this compound iodide is the presence of a quaternary ammonium (B1175870) cation. The nitrogen atom of the azabicyclo[3.2.1]octane core is bonded to two methyl groups in addition to the two carbon atoms of the ring system, resulting in a permanent positive charge on the nitrogen atom. nih.gov This positively charged moiety is ionically bonded to an iodide anion (I-), which serves as the counterion to balance the charge. nih.gov The presence of this quaternary ammonium iodide salt structure significantly influences the physicochemical properties of the compound.

Comparative Structural Analysis with Related Tropane Alkaloid Derivatives

This compound iodide shares its core 8-azabicyclo[3.2.1]octane structure with a wide range of naturally occurring and synthetic tropane alkaloids. wikipedia.orgnih.gov A comparison with well-known members of this family highlights both commonalities and key differences in their molecular architecture.

Atropine (B194438) and Scopolamine (B1681570): Like this compound, atropine and scopolamine are esters of a tropane derivative (tropine) with an acid (tropic acid). nih.govresearchgate.net However, the acid moiety in atropine and scopolamine is different from the 2-(hydroxymethyl)-2-phenylbutanoic acid found in this compound. Furthermore, atropine and scopolamine are tertiary amines, whereas this compound is a quaternary ammonium salt. nih.gov

Cocaine: Cocaine also possesses the 8-azabicyclo[3.2.1]octane skeleton but has a different substitution pattern. wikipedia.orgresearchgate.net It is an ester of ecgonine, which has a carboxyl group at the C-2 position and a hydroxyl group at the C-3 position. nih.gov Both of these are esterified in cocaine, with a methyl group and a benzoyl group, respectively. researchgate.net Similar to atropine and scopolamine, cocaine is a tertiary amine.

The primary structural distinction of this compound iodide from these and many other tropane alkaloids is the quaternization of the nitrogen atom. This modification from a tertiary amine to a permanently charged quaternary ammonium cation significantly alters the molecule's properties.

| Compound | Core Structure | Nitrogen Moiety | Key Substituents |

| This compound Iodide | 8-Azabicyclo[3.2.1]octane | Quaternary Ammonium | 2-(hydroxymethyl)-2-phenylbutanoyl ester at C-3 |

| Atropine | 8-Azabicyclo[3.2.1]octane | Tertiary Amine | Tropate ester at C-3 |

| Scopolamine | 8-Azabicyclo[3.2.1]octane (with epoxide) | Tertiary Amine | Tropate ester at C-3, epoxide at C-6/C-7 |

| Cocaine | 8-Azabicyclo[3.2.1]octane | Tertiary Amine | Methyl ester at C-2, benzoyl ester at C-3 |

Structural Similarities and Differences to Atropine and Ipratropium (B1672105)

The chemical architecture of this compound reveals a close relationship to both atropine and ipratropium, all of which are based on a tropane skeleton. This core is a bicyclic amine, specifically an 8-azabicyclo[3.2.1]octane ring system. The esterification of the 3-hydroxyl group of the tropane ring with a carboxylic acid is a common feature among these three molecules and is crucial for their anticholinergic activity.

Atropine , a naturally occurring tertiary amine, is an ester of tropine (B42219) (3-hydroxytropane) and tropic acid. Its nitrogen atom at the 8-position is methylated and exists as a tertiary amine under physiological conditions.

Ipratropium , a semi-synthetic derivative of atropine, is a quaternary ammonium compound. It is synthesized by the N-alkylation of atropine, specifically through the addition of an isopropyl group to the nitrogen atom. This quaternization results in a permanently positively charged nitrogen atom.

This compound , like ipratropium, is a quaternary ammonium compound. It shares the tropane backbone and the quaternary nitrogen with ipratropium. However, the key distinction lies in the ester side chain. While atropine and ipratropium possess an ester derived from tropic acid, this compound is the iodide salt of the N-demethyl-N-ethyl derivative of atropine methyl ether. More precisely, its IUPAC name is (1R,3r,5S)-3-((2-(hydroxymethyl)-2-phenylbutanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide. This results in a different acyl group attached to the tropane ring compared to atropine and ipratropium.

The table below summarizes the key structural features of these three compounds.

| Feature | Atropine | Ipratropium | This compound |

| Core Structure | Tropane | Tropane | Tropane |

| Nitrogen Class | Tertiary Amine | Quaternary Ammonium | Quaternary Ammonium |

| N-Substituents | Methyl | Methyl, Isopropyl | Two Methyl groups |

| Ester Side Chain | Tropic Acid Ester | Tropic Acid Ester | 2-(hydroxymethyl)-2-phenylbutanoic acid ester |

| Anion | Typically Sulfate (B86663) | Bromide | Iodide |

Implications of Structural Variations on Receptor Interaction Theories

The structural modifications among atropine, ipratropium, and this compound have significant implications for their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), the primary targets of anticholinergic drugs. These implications can be understood through the lens of structure-activity relationship (SAR) principles and receptor theory.

The transition from a tertiary amine in atropine to a quaternary ammonium in ipratropium and this compound is a critical determinant of their pharmacokinetic and pharmacodynamic properties. The permanent positive charge on the nitrogen atom of quaternary compounds significantly limits their ability to cross the blood-brain barrier. This is a direct consequence of their increased polarity and reduced lipid solubility. As a result, quaternary anticholinergics like ipratropium and this compound exhibit fewer central nervous system (CNS) side effects compared to tertiary amines like atropine.

From a receptor interaction perspective, the positively charged nitrogen is a key pharmacophoric element that interacts with a complementary negatively charged residue, likely an aspartate, in the binding pocket of muscarinic receptors. While both tertiary (protonated at physiological pH) and quaternary amines can form this ionic bond, the nature of the N-alkyl substituents can influence binding affinity and selectivity. The presence of bulkier N-alkyl groups in quaternary amines can sometimes lead to altered receptor subtype selectivity compared to their tertiary counterparts.

The ester side chain plays a crucial role in the binding of these antagonists to muscarinic receptors. The phenyl and hydroxyl groups of the tropic acid moiety in atropine and ipratropium are known to form important hydrogen bonds and van der Waals interactions with the receptor. The distinct ester side chain in this compound, 2-(hydroxymethyl)-2-phenylbutanoic acid, presents a different spatial arrangement and set of potential interactions with the receptor. The presence of an ethyl group instead of a hydrogen atom at the alpha-carbon of the carboxylic acid moiety, as seen in this compound's ester, will alter the stereochemistry and bulkiness of this part of the molecule. These changes can affect the affinity and potentially the selectivity of the compound for different muscarinic receptor subtypes (M1-M5).

While specific experimental binding affinity data (Ki values) for this compound across the different muscarinic receptor subtypes are not widely available in publicly accessible literature, the principles of SAR for this class of compounds suggest that these structural variations will modulate its pharmacological profile. The combination of a quaternary ammonium head and a unique ester side chain in this compound iodide results in a distinct anticholinergic agent with a profile that is theoretically differentiated from both atropine and ipratropium. Further detailed binding studies would be necessary to fully elucidate the precise nature of these differences in receptor interaction.

Synthetic Methodologies and Chemical Derivatization of Ilmetropium Analogues

Theoretical Retrosynthetic Approaches for the Azabicyclo[3.2.1]octane Framework

A theoretical retrosynthetic analysis of the azabicyclo[3.2.1]octane core of Ilmetropium reveals several viable synthetic disconnections. The primary disconnection strategy involves breaking the bonds forming the bicyclic system to reveal simpler, more readily available precursors. One common approach is the double Mannich condensation, famously utilized in the Robinson tropinone (B130398) synthesis. This strategy disconnects the azabicyclo[3.2.1]octane framework at the C1-C2 and C5-N bonds, leading back to a dialdehyde (B1249045) (or its synthetic equivalent), a primary amine (methylamine), and a ketone (acetone or a derivative).

Another powerful retrosynthetic approach involves an intramolecular [3+2] cycloaddition reaction. This disconnection cleaves the C1-C7 and C5-N bonds, suggesting a precursor containing an azomethine ylide and an alkene tethered together. This method offers excellent control over stereochemistry, which is crucial for the biological activity of tropane (B1204802) alkaloids and their analogues.

A third approach considers an intramolecular Michael addition (conjugate addition). This disconnection breaks the C1-C2 bond, pointing to a substituted piperidine (B6355638) ring with a pendant Michael acceptor. The cyclization would then form the bicyclic system. The choice of a particular retrosynthetic pathway often depends on the desired substitution pattern on the azabicyclo[3.2.1]octane ring and the availability of starting materials.

| Disconnection Strategy | Key Precursors | Relevant Bond Cleavages |

| Double Mannich Condensation | Dialdehyde, Primary Amine, Ketone | C1-C2, C5-N |

| Intramolecular [3+2] Cycloaddition | Azomethine Ylide, Tethered Alkene | C1-C7, C5-N |

| Intramolecular Michael Addition | Substituted Piperidine with Michael Acceptor | C1-C2 |

Strategies for the Stereoselective Synthesis of this compound's Key Moieties

The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, stereoselective synthesis of its key moieties—the endo-configured alcohol on the azabicyclo[3.2.1]octane ring and the chiral center in the 2-phenylbutanoyl group—is of paramount importance.

For the azabicyclo[3.2.1]octane moiety, the stereoselective reduction of a tropinone precursor is a common strategy to obtain the desired endo-alcohol (tropine). This can be achieved using stereoselective reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or lithium tri-sec-butylborohydride (L-Selectride®), which favor the formation of the axial alcohol. Enzymatic reductions using alcohol dehydrogenases can also provide high enantioselectivity.

The stereoselective synthesis of the 2-phenylbutanoic acid moiety can be approached in several ways. One method involves the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. Another approach is the use of chiral auxiliaries. For instance, an achiral phenylacetic acid derivative can be attached to a chiral auxiliary, followed by diastereoselective alkylation to introduce the ethyl group, and subsequent removal of the auxiliary to yield the enantiomerically enriched 2-phenylbutanoic acid.

| Moiety | Stereoselective Strategy | Key Reagents/Methods |

| endo-N-methyl-8-azabicyclo[3.2.1]octan-3-ol | Stereoselective reduction of tropinone | DIBAL-H, L-Selectride®, Alcohol Dehydrogenases |

| (R/S)-2-Phenylbutanoic acid | Asymmetric hydrogenation | Chiral Rhodium or Ruthenium catalysts |

| (R/S)-2-Phenylbutanoic acid | Chiral auxiliary-mediated alkylation | Evans auxiliaries, SAMP/RAMP hydrazones |

Approaches to Quaternization for Iodide Salt Formation

The final step in the synthesis of this compound is the quaternization of the tertiary amine of the azabicyclo[3.2.1]octane ring to form the corresponding iodide salt. This reaction is typically achieved by treating the parent tertiary amine with an alkylating agent, in this case, methyl iodide.

The quaternization reaction is generally an SN2 process, and the choice of solvent can influence the reaction rate and yield. Polar aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are commonly employed to facilitate the reaction. The reaction temperature can be varied, from room temperature to elevated temperatures, to drive the reaction to completion. It is important to note that the quaternization of tropane alkaloids can lead to a mixture of two diastereomers if the nitrogen atom becomes a new stereocenter and the alkylating agent is not methyl. However, in the case of this compound, where the quaternizing agent is methyl iodide, the two methyl groups on the nitrogen are equivalent, and this complication is avoided. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The resulting quaternary ammonium (B1175870) salt, this compound iodide, is typically a solid that can be purified by recrystallization.

| Reaction | Reagents | Solvent | Conditions |

| Quaternization | N-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate, Methyl iodide | Acetonitrile, Acetone, or DMF | Room temperature to reflux |

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design of this compound derivatives and analogues aims to explore the structure-activity relationship (SAR) to potentially enhance potency, selectivity, or pharmacokinetic properties. Modifications can be targeted at three primary regions of the molecule: the phenylbutanoyl moiety, the azabicyclo[3.2.1]octane ring system, and through the introduction of isosteric or bioisosteric substitutions.

The phenylbutanoyl moiety plays a crucial role in the interaction of this compound with its biological target. Modifications in this region can significantly impact binding affinity and selectivity.

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents at various positions (ortho, meta, para) of the phenyl ring can alter the electronic properties and steric bulk of the molecule. For example, halogenation or the introduction of methoxy (B1213986) or nitro groups can probe the electronic requirements of the binding pocket.

Alteration of the Alkyl Chain: The length and branching of the alkyl chain (ethyl group in the parent compound) can be varied. For instance, replacing the ethyl group with a methyl, propyl, or isopropyl group can explore the spatial constraints of the hydrophobic binding pocket.

The rigid azabicyclo[3.2.1]octane scaffold serves to orient the pharmacophoric groups in a specific spatial arrangement. Modifications to this ring system can provide insights into the optimal conformation for biological activity.

N-Substitution: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl, isopropyl) to assess the steric tolerance around the nitrogen atom.

Isosteric and bioisosteric replacements are a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. patsnap.comufrj.brresearchgate.netnih.gov

Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic rings such as thiophene, furan, pyridine, or pyrimidine. These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic profile of the molecule.

Ester Bioisosteres: The ester group can be replaced with bioisosteres such as oxadiazoles, triazoles, or tetrazoles. These replacements can improve metabolic stability by being less susceptible to hydrolysis by esterases, while maintaining similar spatial and electronic properties.

Alkyl Group Bioisosteres: The ethyl group on the phenylbutanoic acid moiety could be replaced by isosteric groups such as a cyclopropyl (B3062369) ring to introduce conformational rigidity and potentially alter the metabolic profile.

Techniques for Intermediate and Final Product Characterization in Synthetic Research

The structural confirmation of this compound and its synthetic intermediates relies on a combination of modern spectroscopic techniques. These methods are essential for verifying the successful synthesis of the target molecule and for characterizing its purity and stereochemistry. Given this compound's structure as a quaternary ammonium ester, specific analytical approaches are particularly informative.

In the synthesis of complex molecules like this compound, which contains a permanently charged quaternary ammonium cation, characterization can present unique challenges. nih.gov However, a suite of spectroscopic and spectrometric methods are routinely employed to provide unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound and its precursors, both ¹H and ¹³C NMR would be utilized to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. In the case of this compound, characteristic signals would be expected for the N-methyl groups on the quaternary nitrogen. researchgate.net These signals are often deshielded due to the positive charge. Other key signals would include those from the protons on the bicyclic ring system and the protons of the 2-(hydroxymethyl)-2-phenylbutoxy ester moiety. researchgate.net Long-range couplings might be observed, which can help in assigning the stereochemistry of the molecule. nih.gov

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms and provide information about their hybridization and electronic environment. The carbonyl carbon of the ester group would have a characteristic downfield shift. The carbons attached to the quaternary nitrogen would also be significantly shifted.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its intermediates. Electrospray ionization (ESI) is a particularly suitable technique for analyzing permanently charged ions like the quaternary ammonium cation of this compound. nih.govwikipedia.org

ESI-MS: This technique can directly detect the intact this compound cation. nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Tandem MS (MS/MS): To further confirm the structure, collision-induced dissociation (CID) can be performed on the parent ion. nih.gov This fragmentation provides information about the different components of the molecule, such as the loss of the ester side chain, which can help to piece the structure together. For quaternary ammonium compounds, specific techniques, such as the use of trifluoroacetic acid to form characteristic ion clusters in negative ion mode, can provide unambiguous evidence of the quaternary ammonium functionality. nih.gov

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands would be expected for:

The ester carbonyl (C=O) group, typically appearing in the region of 1730-1750 cm⁻¹.

The hydroxyl (O-H) group, which would show a broad absorption band.

C-H stretching vibrations for both aromatic and aliphatic parts of the molecule.

C-O and C-N stretching vibrations.

The presence of the desired compound can be confirmed by spectroscopic analysis. google.com

Data on Spectroscopic Characterization

While specific spectral data for this compound is not widely published in the primary literature, the expected characterization data can be summarized based on its structural class.

Elemental Analysis

In addition to spectroscopic methods, elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and iodine would be compared to the calculated values for the proposed structure of this compound iodide to support its structural confirmation.

Mentioned Compounds

Molecular and Cellular Mechanism of Action Studies

Cellular Signaling Pathway Modulation by this compound Iodide

Molecular Interactions within the Receptor Binding PocketThe molecular basis of this compound's interaction with muscarinic receptors involves specific binding events within the receptor's transmembrane domains, which form the ligand-binding pocket.mdpi.commdc-berlin.debiorxiv.orgThese interactions are mediated by various amino acid residues that form hydrogen bonds, ionic bonds, and hydrophobic contacts.mdpi.comrsc.orgmdc-berlin.deWhile the orthosteric binding site for acetylcholine (B1216132) is highly conserved across muscarinic receptor subtypes, contributing to challenges in achieving subtype selectivity,pharmacologyeducation.orgrsc.orgnih.govmdc-berlin.deresearch on other muscarinic antagonists has identified additional binding modes. For instance, tiotropium (B1237716) has been shown to engage in binding at an allosteric site within the extracellular vestibule of the M3 receptor, in addition to its orthosteric binding.nih.govnih.govThis dual binding mechanism is believed to contribute to its prolonged residence time and functional antagonism.nih.govbiorxiv.orgnih.govThe precise molecular interactions of this compound within the muscarinic receptor binding pocket, including specific amino acid residues involved and the nature of these interactions, were not detailed in the provided search results. However, its described selective blockade of M-cholinergic receptors suggests that its molecular structure confers specific binding characteristics that differentiate it from less selective agents.medchemexpress.commdpi.com

Compound Name List:

Acetylcholine (ACh)

Atropine

Carbachol

this compound

this compound iodide

Ipratropium bromide

Methacholine

Muscarine

Tiotropium

Computational Chemistry and in Silico Modeling of Ilmetropium Iodide

Molecular Docking Simulations for Ligand-Receptor Interactions

No specific studies on the molecular docking of Ilmetropium iodide with mAChR subtypes were found in the available search results. Therefore, prediction of its binding modes and identification of key interacting residues cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Studies

There is no information available in the search results regarding the development of QSAR models for the anticholinergic activity of this compound iodide. Consequently, the molecular descriptors influencing its activity have not been identified.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

No public data from molecular dynamics simulations of this compound iodide is available. Such studies would be necessary to understand its conformational analysis and binding dynamics with its target receptors.

De Novo Design Approaches for Novel this compound-inspired Structures

De novo drug design, which translates to "from the beginning," represents a powerful computational strategy for inventing novel molecular structures with desired pharmacological properties. researchgate.netmdpi.com This approach is particularly valuable for creating molecules that are not merely derivatives of existing compounds but are entirely new entities tailored to interact with a specific biological target. mdpi.com In the context of this compound, a muscarinic receptor antagonist, de novo design can be employed to generate new chemical scaffolds that retain or improve upon its anticholinergic activity, potentially with enhanced selectivity for specific muscarinic receptor subtypes (M1-M5). acs.orgresearchgate.net

The process of de novo design is iterative and computationally intensive, typically involving several key stages:

Binding Site Identification and Characterization: The foundation of structure-based de novo design is a high-resolution 3D model of the target receptor, such as the M3 muscarinic acetylcholine (B1216132) receptor. researchgate.netnih.gov This model, often derived from X-ray crystallography or cryo-electron microscopy, allows for the precise identification and characterization of the binding pocket where this compound and its endogenous ligand, acetylcholine, interact. acs.orgnih.gov Key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts are mapped out to guide the design process. acs.org

Fragment Placement and Linking: De novo design algorithms often utilize a fragment-based approach. nih.govnih.gov Small chemical fragments, which can be individual atoms or functional groups, are computationally placed in favorable positions within the binding pocket. nih.govnih.gov These fragments are positioned to form optimal interactions with the receptor. Once placed, algorithms connect these fragments with appropriate linker structures to assemble a complete, coherent molecule. acs.orgnih.gov This process can be analogized to building a custom key for a lock, piece by piece.

Molecule Generation and Optimization: Sophisticated algorithms generate a vast number of potential molecules by combining different fragments and linkers. researchgate.net These virtual compounds are then scored and ranked based on various criteria, including their predicted binding affinity, chemical stability, and synthetic feasibility. researchgate.netnih.gov Machine learning and artificial intelligence models are increasingly being used to enhance the efficiency of this process, allowing for a more thorough exploration of chemical space and the optimization of desired molecular properties. mdpi.combenevolent.com

Illustrative Example of De Novo Design for this compound-Inspired Structures

While specific research on the de novo design of this compound analogs is not widely published, the principles can be illustrated through a hypothetical design process targeting the M3 muscarinic receptor. The goal would be to generate novel quaternary ammonium (B1175870) compounds that mimic the essential binding features of this compound while exploring new chemical space to improve properties like receptor subtype selectivity.

The table below presents a hypothetical set of novel structures generated through a de novo design workflow. The starting point is the this compound scaffold, and the objective is to explore modifications to the ester and the N-alkyl substituents to optimize interactions within the M3 receptor binding site.

Table 1: Hypothetical this compound-Inspired Structures from a De Novo Design Workflow

| Compound ID | Scaffold Modification | Design Rationale | Predicted Binding Affinity (pKi) |

|---|---|---|---|

| This compound | (Reference Structure) | N/A | 9.2 |

| DN-001 | Replacement of the cyclopentylmandelate ester with a thiophene-based ester. | To explore alternative hydrophobic interactions and potential pi-stacking with aromatic residues in the binding pocket. | 9.4 |

| DN-002 | Modification of the N-propyl group to a cyclopropylmethyl group. | To introduce conformational rigidity and explore a different vector for substituent orientation. | 9.3 |

| DN-003 | Bioisosteric replacement of the ester linkage with an oxadiazole ring. | To improve metabolic stability and alter hydrogen bonding capacity. | 8.9 |

| DN-004 | Combination of the thiophene-based ester and the cyclopropylmethyl group. | To synergistically combine the predicted benefits of individual modifications. | 9.6 |

The data in the table is for illustrative purposes and represents the type of output a computational chemist would analyze. Each new design (DN-001 to DN-004) would be subjected to further in silico evaluation, including molecular dynamics simulations to assess the stability of the receptor-ligand complex and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to evaluate its drug-like properties. acs.org Promising candidates identified through this computational funnel would then be prioritized for chemical synthesis and subsequent experimental validation. acs.org This iterative cycle of design, prediction, and testing is central to modern structure-based drug discovery. nih.gov

Advanced Analytical Methodologies in Ilmetropium Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are central to the separation and purification of Ilmetropium from reaction mixtures and for the assessment of its purity profile. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominent techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the quantitative analysis and purity determination of pharmaceutical compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from impurities and degradation products. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a typical method for a quaternary ammonium (B1175870) compound would involve reversed-phase chromatography.

In this approach, a nonpolar stationary phase (such as C18 or C8) is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The separation is based on the differential partitioning of this compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the phenyl group in the this compound structure is expected to absorb UV light. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 1: Representative HPLC Parameters for Analysis of Quaternary Ammonium Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 20 mM Ammonium formate in water B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid and cost-effective method frequently used to monitor the progress of chemical reactions during the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.

For this compound iodide, a specific TLC method has been described. This method utilizes a silica gel plate as the stationary phase and a mixture of dichloromethane, methanol, and ammonia as the mobile phase. The separation is based on the polarity of the compounds, with more polar compounds having a stronger interaction with the silica gel and thus moving a shorter distance up the plate. Visualization of the separated spots can be achieved under UV light or by using a suitable staining agent.

Table 2: Thin-Layer Chromatography Method for this compound Iodide

| Parameter | Specification |

| Stationary Phase | Silica gel R6 |

| Mobile Phase | Dichloromethane : Methanol : Ammonia (260 g/L) |

| Volume Ratios | 60 : 40 : 4 |

| Application Volume | 5 µL |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are vital for the elucidation and confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling. The signals from the aromatic protons, the protons on the azabicyclo[3.2.1]octane ring system, and the methyl groups would be key identifiers. ¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the molecule, including the carbonyl carbon of the ester group and the quaternary carbon of the ammonium cation. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons, ultimately allowing for the complete and unambiguous assignment of the this compound structure.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties of this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| CH-O (ester) | ~5.0 | Multiplet |

| N⁺-(CH₃)₂ | ~3.0 - 3.5 | Singlets |

| CH₂-OH | ~3.6 - 3.8 | Multiplet |

| Aliphatic (ring) | 1.5 - 2.5 | Multiplets |

| CH₂-CH₃ | ~0.8 - 1.2 | Triplet |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. For this compound, which is a quaternary ammonium salt, electrospray ionization (ESI) would be the preferred ionization technique as it is well-suited for pre-charged molecules. The mass spectrum would show a prominent peak corresponding to the molecular cation of this compound.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the this compound cation, allowing for the determination of its elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information, as the molecule would break at its weakest bonds in a predictable manner. Key fragmentation pathways would likely include the cleavage of the ester bond and fragmentation of the bicyclic ring system, further confirming the identity of the compound.

Table 4: Expected Mass Spectrometry Data for this compound Cation

| Parameter | Expected Value |

| Ionization Mode | ESI-Positive |

| Molecular Formula (Cation) | C₂₄H₃₈NO₃⁺ |

| Monoisotopic Mass (Cation) | 388.2846 m/z |

| Major Fragment Ions (Predicted) | Loss of the butanoyl side chain |

| Cleavage of the azabicyclo[3.2.1]octane ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in its structure.

The presence of a strong absorption band around 1730 cm⁻¹ would indicate the C=O stretching of the ester group. The broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 3100-2850 cm⁻¹ region. Finally, C-O stretching bands would be expected in the 1250-1050 cm⁻¹ region. The concordance of the obtained spectrum with a reference spectrum of this compound would serve as a confirmation of its identity.

Table 5: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3400 - 3200 | Strong, Broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 2980 - 2850 | Medium to Strong |

| C=O (ester) | ~1730 | Strong |

| C-O (ester/alcohol) | 1250 - 1050 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable in elucidating the exact molecular geometry, conformational features, and packing of this compound in its solid state. Such information is critical for understanding its physicochemical properties, including solubility, stability, and polymorphism, which are vital for pharmaceutical development.

A typical workflow for the X-ray crystallographic analysis of this compound would involve:

Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This involves exploring various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain crystals of suitable size and quality.

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded.

Structure Solution and Refinement: The diffraction data is then used to calculate an electron density map of the molecule. By fitting the known atoms of this compound into this map, an initial molecular model is generated. This model is then refined using sophisticated software to achieve the best possible fit with the experimental data, ultimately yielding a detailed three-dimensional structure.

While no specific crystallographic data for this compound has been published, the table below illustrates the kind of information that would be obtained from such a study.

| Parameter | Description | Example Data for a Hypothetical Compound |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.2 Å, b = 15.5 Å, c = 8.1 Å, β = 95.2° |

| Volume | The volume of the unit cell. | 1275 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The density of the crystal calculated from the crystallographic data. | 1.35 g/cm³ |

Bioanalytical Method Development for In Vitro Study Samples

To investigate the efficacy, metabolism, and other pharmacological properties of this compound in in vitro systems (e.g., cell cultures, isolated tissues), robust bioanalytical methods are essential for accurately quantifying its concentration. The development and validation of such methods ensure the reliability and reproducibility of experimental results. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a commonly employed technique for this purpose due to its high sensitivity and selectivity.

The development of a bioanalytical method for this compound would typically encompass the following stages:

Method Development: This involves selecting an appropriate HPLC column, mobile phase, and gradient to achieve good chromatographic separation of this compound from endogenous components in the biological matrix. Mass spectrometry conditions (e.g., ionization source, precursor and product ions) would be optimized for sensitive and specific detection.

Sample Preparation: A crucial step is the extraction of this compound from the complex in vitro sample matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated to ensure high and reproducible recovery of the analyte.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components.

Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions.

The following table provides an example of the validation parameters that would be established for a hypothetical bioanalytical method for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Method |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (except at LLOQ, ±20%) | -5.2% to 8.5% |

| Precision (% RSD) | ≤ 15% (except at LLOQ, ≤ 20%) | ≤ 10.3% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Recovery | Consistent and reproducible | > 85% |

Theoretical Applications and Research Utility

Ilmetropium Iodide as a Pharmacological Tool for mAChR Subtype Investigation

In pharmacological research, novel compounds are essential tools for dissecting the roles of different receptor subtypes. A hypothetical compound, this compound Iodide, as a quaternary ammonium (B1175870) anticholinergic agent, would be investigated for its binding affinity and selectivity across the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5).

Researchers would typically use radioligand binding assays to determine the affinity of this compound Iodide for each receptor subtype. In these experiments, cell membranes expressing a specific mAChR subtype are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (like [³H]-N-methylscopolamine) and varying concentrations of the unlabeled investigational compound (this compound Iodide). The ability of this compound Iodide to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

The selectivity profile is determined by comparing the Ki values across the different receptor subtypes. For instance, a compound with a significantly lower Ki for the M3 receptor compared to M1, M2, M4, and M5 would be considered an M3-selective antagonist. This selectivity is crucial for its utility as a pharmacological tool, allowing researchers to probe the specific functions of the M3 receptor in various tissues and disease models without confounding effects from other subtypes. nih.govnih.gov

Table 1: Hypothetical Binding Affinity Profile of this compound Iodide (Note: This data is illustrative for a hypothetical compound and not based on experimental results for this compound.)

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. M3) |

|---|---|---|

| M1 | 50 | 50-fold |

| M2 | 25 | 25-fold |

| M3 | 1 | 1-fold |

| M4 | 75 | 75-fold |

| M5 | 100 | 100-fold |

Contributions to the Understanding of Anticholinergic Structure-Activity Relationships

The study of compounds like this compound contributes to the broader understanding of structure-activity relationships (SAR) for anticholinergic agents. SAR studies aim to correlate the chemical structure of a molecule with its biological activity. pharmacy180.com

Key structural features of a quaternary ammonium anticholinergic, such as this compound, that would be of interest in SAR studies include:

The Quaternary Ammonium Group: This positively charged group is typically essential for binding to the anionic site of the muscarinic receptor. pharmacy180.comnih.gov Modifications to the alkyl groups attached to the nitrogen can influence potency and selectivity. nih.gov

The Esteratic Group: Many anticholinergics contain an ester group that contributes to binding. jove.com

The Acyl Group Substituents: The size and nature of the groups attached to the acyl portion of the ester can dramatically affect affinity and receptor selectivity. jove.com For example, the presence of aromatic or cyclic rings often enhances antimuscarinic activity. jove.com

By synthesizing and testing a series of analogues of a lead compound like this compound, researchers can systematically probe the importance of each structural component. nih.govresearchgate.net This knowledge helps in building predictive models for designing future drugs with improved properties. researchgate.net

Use in Developing In Vitro Assay Systems for Cholinergic Modulation Research

Validated pharmacological tools are fundamental to the development of robust in vitro assay systems. pistoiaalliance.orgqima-lifesciences.com A well-characterized antagonist like this compound Iodide could serve as a reference compound or a tool in such assays. For example, it could be used in:

Receptor Binding Assays: As a competitive ligand to characterize the binding properties of new, unknown compounds.

Functional Assays: In tissue bath experiments (e.g., using guinea pig ileum or trachea) or cell-based assays measuring second messenger responses (e.g., calcium mobilization), this compound could be used to confirm that the observed response is mediated by muscarinic receptors. nih.gov The potency of an antagonist is often determined using a Schild analysis, which can confirm competitive antagonism. uam.esnih.govwikipedia.orgnih.gov

High-Throughput Screening (HTS): As a positive control antagonist in HTS campaigns designed to discover new cholinergic modulators.

The development of these assay systems is crucial for the initial stages of drug discovery, allowing for the rapid screening and characterization of large numbers of compounds. nih.govbiorxiv.orgplos.org

Informing the Design of Novel Chemical Entities with Modulated Receptor Selectivity

The ultimate goal of SAR studies is to inform the rational design of new drugs with superior properties. nih.gov The insights gained from studying a compound like this compound, particularly regarding the structural determinants of receptor selectivity, would be invaluable.

For instance, if this compound were found to have modest selectivity for the M3 over the M2 receptor, medicinal chemists could use this information as a starting point. They might hypothesize that a specific structural feature of this compound is responsible for this preference. By modifying this part of the molecule, they could aim to design new chemical entities with greatly enhanced M3 selectivity. nih.gov Increased selectivity is often desirable to maximize therapeutic effects while minimizing side effects, which can be associated with activity at other receptor subtypes. nih.gov

This iterative process of design, synthesis, and testing, informed by the SAR of existing compounds, is a cornerstone of modern drug discovery. researchgate.net

Future Research Trajectories for Ilmetropium Iodide

Exploration of Undiscovered mAChR Modulatory Properties

Ilmetropium iodide is known to act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.net However, the full spectrum of its interaction with the five subtypes of mAChRs (M1-M5) remains an area for deeper exploration. Future research could focus on detailed receptor profiling to elucidate its binding affinities and functional effects at each subtype. Such studies are crucial as subtype selectivity underpins the potential for more targeted therapeutic actions and a reduction in off-target effects. daneshyari.comresearchgate.net

Key research questions in this area include:

Does this compound iodide exhibit any degree of selectivity for one or more mAChR subtypes?

Are there any allosteric modulatory effects of this compound iodide at mAChRs?

Could structure-activity relationship (SAR) studies reveal modifications to the this compound scaffold that enhance subtype selectivity? nih.govnih.gov

Advanced in vitro techniques, such as radioligand binding assays and functional cell-based assays, would be instrumental in answering these questions.

| Muscarinic Receptor Subtype | Primary Location | Potential Therapeutic Relevance of Antagonism |

| M1 | Central Nervous System, Salivary Glands | Cognitive Disorders, Salivary Gland Disorders |

| M2 | Heart, Smooth Muscle | Cardiac Arrhythmias, Respiratory Conditions |

| M3 | Smooth Muscle, Glands, Eyes | Chronic Obstructive Pulmonary Disease (COPD), Overactive Bladder |

| M4 | Central Nervous System | Neuropathic Pain, Schizophrenia |

| M5 | Central Nervous System, Eyes | Substance Abuse, Glaucoma |

This table presents a generalized overview of muscarinic receptor subtypes and is not based on specific data for this compound Iodide.

Development of Advanced Synthetic Routes to Enhance Scalability for Research

The availability of sufficient quantities of high-purity this compound iodide is essential for comprehensive research. Future investigations should therefore include the development of novel and efficient synthetic routes. The goal would be to devise a synthesis that is not only high-yielding but also scalable, environmentally friendly, and cost-effective. This would facilitate broader preclinical and pharmacological studies.

Potential areas of focus for synthetic chemistry research include:

Exploration of stereoselective synthesis methods to control the chirality of the molecule, which can significantly impact its pharmacological activity.

Investigation of continuous flow chemistry techniques for a more controlled and scalable production process.

Development of greener synthetic pathways that minimize the use of hazardous reagents and solvents.

Integration with Systems Chemical Biology Approaches

Systems chemical biology offers a holistic approach to understanding the effects of a compound on a biological system. nih.gov For this compound iodide, this would involve moving beyond the single-target interaction with mAChRs to a broader understanding of its network-level effects. Techniques such as chemoproteomics and metabolomics could be employed to identify off-target interactions and downstream signaling pathways affected by this compound iodide.

This approach could help to:

Uncover novel mechanisms of action.

Predict potential side effects.

Identify biomarkers of response.

Predictive Modeling for Novel this compound-Based Chemical Scaffolds

Computational and in silico methods are powerful tools in modern drug discovery and development. researchgate.netrsc.org Predictive modeling can be used to design novel chemical scaffolds based on the structure of this compound iodide with potentially improved properties. By employing techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can virtually screen libraries of related compounds to identify candidates with enhanced potency, selectivity, or pharmacokinetic profiles.

| Modeling Technique | Application in this compound Research | Potential Outcome |

| QSAR | Correlate chemical structure with biological activity | Identify key structural features for optimal mAChR antagonism |

| Molecular Docking | Predict the binding orientation of this compound analogs in mAChR subtypes | Guide the design of subtype-selective antagonists |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features for activity | Develop a template for designing novel this compound-based compounds |

This table provides examples of how predictive modeling could be applied to this compound iodide research and does not represent completed studies.

Investigation of Theoretical Photochemical or Thermal Degradation Pathways in Research Settings

Understanding the stability of a research compound is critical for ensuring the reliability of experimental results. Theoretical studies on the photochemical and thermal degradation pathways of this compound iodide can provide valuable insights into its stability under various laboratory conditions. As a quaternary ammonium (B1175870) compound, it may be susceptible to certain degradation processes. osti.govresearchgate.net

Research in this area could involve:

Computational modeling to predict the most likely degradation products upon exposure to light or heat.

Experimental studies, such as forced degradation studies, to confirm the theoretical predictions and to identify the actual degradation products.

Knowledge of these degradation pathways is essential for developing appropriate storage and handling protocols for this compound iodide in a research setting.

Q & A

Basic Research Questions

Q. How should researchers formulate focused and measurable research questions about Ilmetropium’s mechanism of action?

- Methodology : Begin by identifying gaps in existing literature (e.g., incomplete understanding of receptor binding kinetics or metabolic pathways). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific and practical goals . For example:

- Feasibility: Assess availability of biochemical assays or computational models for studying this compound’s interactions.

- Novelty: Compare proposed mechanisms with published hypotheses to avoid redundancy .

Q. What experimental design principles are critical for studying this compound’s pharmacokinetics in vitro?

- Methodology :

- Controls : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay specificity .

- Variables : Optimize parameters like pH, temperature, and solvent compatibility to replicate physiological conditions .

- Replicates : Use triplicate measurements to account for instrumental variability and ensure statistical robustness .

Q. How can researchers address baseline variability in this compound toxicity studies?

- Methodology :

- Standardization : Pre-treat cell lines or animal models under uniform conditions (e.g., fasting state, circadian rhythm alignment) .

- Statistical Adjustments : Apply ANOVA or mixed-effects models to isolate this compound-specific effects from background noise .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy across different cell lines be analyzed?

- Methodology :

- Triangulation : Cross-validate results using orthogonal methods (e.g., electrophysiology vs. fluorescence-based assays) .

- Contextual Factors : Investigate cell line-specific variables (e.g., receptor density, metabolic enzyme expression) via RNA-seq or proteomics .

- Population: Hepatocytes vs. neuronal cells.

- Intervention: this compound dose-response.

- Comparison: Baseline activity vs. post-treatment.

- Outcome: IC50 variability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Retrosynthetic Analysis : Prioritize routes with minimal protecting groups to reduce side reactions .

- Parallel Synthesis : Use combinatorial chemistry to generate derivative libraries, followed by virtual screening for predicted bioactivity .

Q. How can advanced spectroscopic techniques resolve ambiguities in this compound’s conformational dynamics?

- Methodology :

- Time-Resolved Studies : Employ cryo-EM or ultrafast spectroscopy to capture transient states during receptor binding .

- Comparative Analysis : Overlay crystallographic data with molecular dynamics simulations to identify critical binding motifs .

Q. What methodologies ensure reproducibility in this compound’s preclinical data across labs?

- Methodology :

- Protocol Harmonization : Adopt consensus guidelines (e.g., ARRIVE for animal studies) to standardize endpoints and reporting .

- Blinding : Implement double-blinded protocols during data collection and analysis to mitigate observer bias .

Methodological Guidance for Data Analysis

- Handling Outliers : Use Grubbs’ test or robust statistical methods (e.g., median absolute deviation) to determine if outliers reflect experimental error or novel biological phenomena .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify this compound’s effect size heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.